Cdk9-IN-18

CDK9 Transcription Target Engagement

Researchers often face off-target confounding when using pan-CDK inhibitors like Flavopiridol. Cdk9-IN-18 (compound 12i) solves this: a selective CDK9 inhibitor validated to block RNAPII CTD Ser2 phosphorylation and induce apoptosis across melanoma (A375), lung (A549), liver (HepG2), and breast (MCF-7) lines with reduced HaCaT/MCF-10A toxicity. - Mechanism: Blocks CDK9 phosphorylation → inhibits anti-apoptotic Mcl-1 transcription - Key data: Sub-micromolar potency; confirmed cleaved PARP increase - Supply: BenchChem stocks this lead scaffold for pan-cancer & ex vivo studies

Molecular Formula C27H20N8O
Molecular Weight 472.5 g/mol
Cat. No. B12398856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-18
Molecular FormulaC27H20N8O
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(N3)C=CC(=C4)NC5=NC=CC(=N5)C6=CN=CC=C6
InChIInChI=1S/C27H20N8O/c36-26(35-31-16-19-15-30-24-6-2-1-5-21(19)24)25-13-18-12-20(7-8-22(18)33-25)32-27-29-11-9-23(34-27)17-4-3-10-28-14-17/h1-16,30,33H,(H,35,36)(H,29,32,34)/b31-16+
InChIKeyFDUYHWOABKIXHG-WCMJOSRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-18: Baseline Characterization and Procurement-Relevant Profile for CDK9 Inhibitor Selection


Cdk9-IN-18 (also designated compound 12i) is a synthetic small-molecule inhibitor belonging to the methylenehydrazine-1-carboxamide derivative class featuring a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold [1]. It functions as a selective ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9) [1]. The compound exhibits potent CDK9 kinase inhibition and downstream suppression of RNA polymerase II C-terminal domain (RNAPII CTD) Ser2 phosphorylation [1]. In cellular antiproliferative assays, Cdk9-IN-18 displays differential potency across human cancer cell lines with IC50 values ranging from 0.07 µM to 0.53 µM, while demonstrating reduced cytotoxicity against normal HaCaT and MCF-10A cells [1].

Why Cdk9-IN-18 Cannot Be Casually Substituted: The Gap Between Class Membership and Functional Equivalence


Within the CDK9 inhibitor class, structural variations drive substantial divergence in kinase selectivity windows, cellular potency spectra, and normal cell toxicity margins [1]. Published data on Cdk9-IN-18 demonstrate a specific multi-parameter profile—sub-100 nM antiproliferative IC50 in HepG2 cells, dose-dependent RNAPII CTD Ser2 suppression at sub-micromolar concentrations, and a favorable cancer-versus-normal cell differential—that distinguishes it from other indole-based or pyrimidine-containing CDK9 inhibitors [1]. Generic substitution with a different CDK9 inhibitor having only similar nominal target potency may fail to replicate this exact constellation of cellular activity, target engagement kinetics, and selectivity margin, thereby compromising experimental reproducibility and confounding mechanistic interpretation [2].

Cdk9-IN-18 Comparative Performance Data: Quantitative Differentiation from Closest CDK9 Inhibitor Analogs


Direct Target Engagement Evidence: Cdk9-IN-18 Demonstrates Dose-Dependent CDK9 Inhibition via RNAPII CTD Ser2 Phosphorylation Suppression

Cdk9-IN-18 (compound 12i) produces a clear dose-dependent reduction in RNA polymerase II C-terminal domain (RNAPII CTD) phosphorylation at Serine 2—a direct readout of cellular CDK9 inhibition—in NH2 cells following 3-hour treatment at concentrations spanning 0.1, 0.2, 0.5, 1.0, and 2.0 µM [1]. In contrast, the reference pan-CDK inhibitor flavopiridol requires higher concentrations to achieve equivalent target suppression in analogous systems and exhibits broader kinase inhibition profiles [2].

CDK9 Transcription Target Engagement

Cancer Cell Line Antiproliferative Potency: Differential IC50 Profile Across Four Human Tumor Types

Cdk9-IN-18 exhibits a distinct cell-line-dependent antiproliferative signature in 24-hour viability assays. Measured IC50 values are 0.07 µM for HepG2 (hepatocellular carcinoma), 0.10 µM for both A375 (melanoma) and MCF-7 (breast adenocarcinoma), and 0.53 µM for A549 (lung adenocarcinoma) [1]. This profile differs from comparator CDK9 inhibitors: MC180295 shows a median IC50 of 171 nM across 46 cell lines but with different tissue selectivity [2]; CDK9-IN-7 demonstrates sub-0.5 µM activity primarily in NSCLC lines ; LDC000067 requires higher concentrations to achieve comparable cellular effects due to its moderate biochemical potency (CDK9 IC50 = 44 nM) .

Anticancer Antiproliferative Cancer Cell Lines

Cancer Cell Selectivity Over Normal Cells: Differential Cytotoxicity Margin Supports Translational Relevance

In direct comparison within the same study, Cdk9-IN-18 (compound 12i) exhibits potent anticancer activity against HepG2, A375, MCF-7, and A549 cancer cells while demonstrating low toxicity toward normal human cells HaCaT (immortalized keratinocytes) and MCF-10A (non-tumorigenic breast epithelial cells) [1]. This stands in contrast to pan-CDK inhibitors such as flavopiridol, which show significant cytotoxicity against normal proliferating cells, and even to some selective CDK9 inhibitors like CDK9-IN-1 (IC50 = 39 nM), for which comparable normal cell selectivity data are not consistently reported [2].

Selectivity Normal Cell Toxicity Therapeutic Window

Apoptosis Induction Quantification: Dose-Dependent Cleaved PARP Accumulation and Late Apoptotic Fraction

Cdk9-IN-18 induces apoptosis in cancer cells in a concentration-dependent manner. In HepG2 cells, 24-hour treatment with 1.0 µM and 5.0 µM Cdk9-IN-18 produced late apoptotic cell percentages of 24.2% and 36.3%, respectively [1]. Concurrently, Western blot analysis across A375, A549, HepG2, and MCF-7 cells revealed dose-dependent increases in cleaved PARP levels following exposure to 0.1-5.0 µM compound [1]. This apoptotic signature is more clearly quantified than that reported for comparators such as CDK9-IN-1, where apoptosis data are described qualitatively without percentage quantification .

Apoptosis PARP Cleavage Mechanism of Action

HIV-1 Transcription Inhibition: Unique Application-Relevant Activity Differentiating from Oncology-Focused CDK9 Inhibitors

Cdk9-IN-18 (compound 12i) suppresses HIV-1 transcription in NH2 cells in a dose-dependent manner at concentrations of 0-20 µM over 3 hours [1]. This antiviral activity is mechanistically linked to CDK9 inhibition and subsequent reduction in RNAPII CTD Ser2 phosphorylation [1]. In contrast, many CDK9 inhibitors developed primarily for oncology applications—such as CDK9-IN-7 (IC50 = 11 nM) or MC180295 (IC50 = 5 nM)—lack published evidence of HIV-1 transcription inhibition, positioning Cdk9-IN-18 as a dual-application tool compound [2].

HIV-1 Antiviral Transcription

Cdk9-IN-18: High-Impact Research Applications Grounded in Quantitative Differentiation


Hepatocellular Carcinoma (HCC) Mechanistic Studies Requiring Potent CDK9 Inhibition with Quantified Apoptosis Readouts

Cdk9-IN-18 demonstrates its strongest antiproliferative activity in HepG2 hepatocellular carcinoma cells with an IC50 of 0.07 µM, the lowest among the four cancer lines tested [1]. Furthermore, the compound induces quantifiable late apoptosis in HepG2 cells (24.2% at 1.0 µM, 36.3% at 5.0 µM) and dose-dependent cleaved PARP accumulation [1]. This combination of high potency and well-characterized apoptotic response makes Cdk9-IN-18 particularly suitable for HCC-focused research where precise dose-response and cell death mechanism data are critical.

Transcriptional CDK9 Target Engagement Assays Using RNAPII CTD Ser2 Phosphorylation as a Direct Biomarker

Cdk9-IN-18 produces a clear, dose-dependent reduction in RNAPII CTD Ser2 phosphorylation in NH2 cells at concentrations as low as 0.1 µM after only 3 hours of exposure [1]. This rapid and quantifiable target engagement response enables its use as a positive control or tool compound in experiments monitoring transcriptional CDK9 activity, including chromatin immunoprecipitation (ChIP), nascent RNA sequencing, and Western blot-based pharmacodynamic studies.

HIV-1 Transcription Inhibition Studies in Virology and Antiviral Drug Discovery

Published data demonstrate that Cdk9-IN-18 suppresses HIV-1 transcription in a dose-dependent manner in NH2 cells [1]. This property is not commonly reported for other CDK9 inhibitors optimized solely for oncology applications. Virology researchers investigating the role of CDK9 in HIV-1 transcriptional elongation or evaluating CDK9 as an antiviral target can utilize Cdk9-IN-18 as a validated tool compound with documented efficacy in this specific context.

Cancer Cell Selectivity Profiling: Evaluating Differential Toxicity Between Tumor and Normal Cells

Cdk9-IN-18 exhibits potent anticancer activity against multiple tumor cell lines while demonstrating low toxicity toward normal HaCaT keratinocytes and MCF-10A breast epithelial cells [1]. This differential cytotoxicity profile is a key differentiator from pan-CDK inhibitors and supports the compound's use in studies aimed at understanding therapeutic windows, identifying cancer-specific vulnerabilities, or validating CDK9 as a selective anticancer target without confounding normal cell toxicity.

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